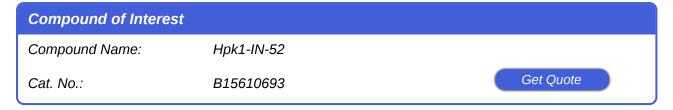


Hpk1-IN-52: Application Notes and Protocols for Cell Culture

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of **Hpk1-IN-52**, a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), in cell culture applications. This document outlines the inhibitor's solubility and provides detailed protocols for its preparation and use in cell-based assays.

Introduction to Hpk1-IN-52

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] HPK1 functions as a crucial negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[2] Upon TCR engagement, HPK1 is activated and phosphorylates downstream targets, including the adaptor protein SLP-76, leading to the attenuation of T-cell activation and proliferation.[1][3] This negative feedback mechanism makes HPK1 a compelling therapeutic target in immuno-oncology.[1]

Hpk1-IN-52 is a small molecule inhibitor designed to block the kinase activity of HPK1. By inhibiting HPK1, **Hpk1-IN-52** is expected to enhance T-cell activation, cytokine production, and anti-tumor immunity. It is an invaluable tool for researchers studying immune regulation and developing novel cancer immunotherapies.

Quantitative Data Summary



The following tables summarize the key quantitative data for **Hpk1-IN-52** and provide a comparative reference for other known HPK1 inhibitors.

Table 1: Physicochemical and Potency Data for Hpk1-IN-52

Property	Value
Molecular Formula	C31H30F2N6O2
Molecular Weight	556.61 g/mol
IC50	10.4 nM

Table 2: Comparative In Vitro Activity of Various HPK1 Inhibitors

Inhibitor	Assay	Cell Line/System	Parameter	Value (approx.)
Hpk1-IN-4	Biochemical Assay	N/A	IC50	0.061 nM[4]
Hpk1-IN-7	Biochemical Assay	N/A	IC50	2.6 nM[5]
Hpk1-IN-32	pSLP76 Cellular Assay	Jurkat cells	IC50	65 nM[6]
Hpk1-IN-37	Biochemical Assay	N/A	IC50	3.7 nM[7]
Compound 1	IL-2 Secretion	Human PBMCs	EC ₅₀	2.24 - 4.85 nM[6]

HPK1 Signaling Pathway

HPK1 acts as a negative feedback regulator in T-cell activation. Upon T-cell receptor (TCR) engagement, HPK1 is recruited to the signaling complex. Once activated, it phosphorylates the adaptor protein SLP-76 at Serine 376. This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the ubiquitination and subsequent proteasomal degradation of SLP-76.

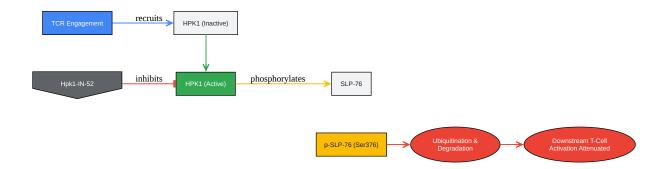




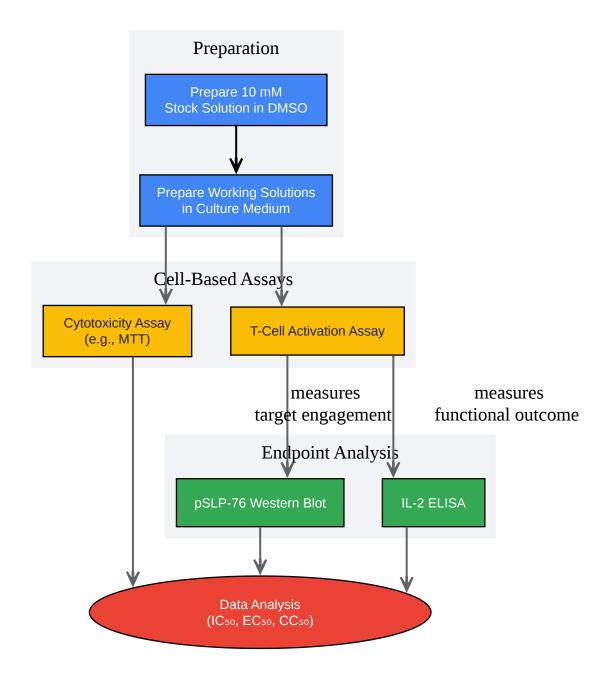


This cascade dampens the T-cell activation signal. **Hpk1-IN-52**, by inhibiting HPK1, blocks this negative regulatory loop.









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